4-oxo-3,4-Dihydroquinazoline-6-carbonitrile
Overview
Description
4-oxo-3,4-Dihydroquinazoline-6-carbonitrile is a chemical compound with the CAS Number: 117297-41-3 . It has a molecular weight of 171.16 .
Molecular Structure Analysis
The InChI code for 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile is1S/C9H5N3O/c10-4-6-1-2-8-7 (3-6)9 (13)12-5-11-8/h1-3,5H, (H,11,12,13)
. This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
4-oxo-3,4-Dihydroquinazoline-6-carbonitrile is a solid at room temperature .Scientific Research Applications
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Quinazolinone and Quinazoline Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
- Methods of Application : The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid with excess formamide at 120°C in open air .
- Results or Outcomes : Various substituted quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
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Synthesis, Characterization, and Evaluation of Some Novel 4 (3
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the synthesis and characterization of novel compounds related to 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile .
- Methods of Application : The specific methods of synthesis and characterization are not detailed in the available information .
- Results or Outcomes : The anti-inflammatory activity of the synthesized compounds was investigated through acute and chronic models .
Safety And Hazards
The safety information for 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(13)12-5-11-8/h1-3,5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISBCZDQLPLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563146 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3,4-Dihydroquinazoline-6-carbonitrile | |
CAS RN |
117297-41-3 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyquinazoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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